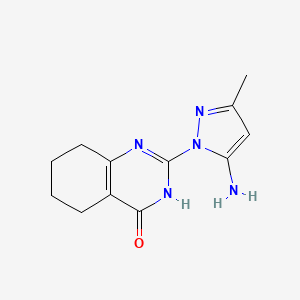

2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

2-(5-amino-3-methylpyrazol-1-yl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O/c1-7-6-10(13)17(16-7)12-14-9-5-3-2-4-8(9)11(18)15-12/h6H,2-5,13H2,1H3,(H,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJDVEDTRPXBRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=NC3=C(CCCC3)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one involves a key cyclocondensation step where an α-aminoamidine or guanidine derivative reacts with a suitable ketone or diarylidencyclohexanone under mild heating conditions. This approach benefits from:

- Mild reaction conditions (typically around 100 °C)

- Good to excellent yields (typically 47–80%)

- Easy workup and purification

- Use of protecting groups for functional group tolerance and further derivatization

Reaction Components and Conditions

- Starting materials: α-aminoamidines (bearing amino and methyl substituents on the pyrazole ring) and diarylidencyclohexanones (as carbonyl precursors).

- Solvent: Pyridine or DMF (Dimethylformamide) is commonly used.

- Temperature: Heating at 100 °C for 24 hours.

- Catalysts/Additives: Base such as NaH may be used to facilitate cyclization.

- Protecting groups: Ms (methanesulfonyl) and Boc (tert-butoxycarbonyl) groups are used to protect amino functionalities during synthesis.

Mechanistic Insights

The reaction mechanism is proposed as a cascade involving:

- Michael addition: The nucleophilic amino group of the α-aminoamidine attacks one of the olefinic bonds of the diarylidencyclohexanone.

- Cyclization: Intramolecular reaction between the amine and keto group forms a dihydropyrimidine intermediate.

- Dehydration: Loss of water leads to ring closure.

- Aromatization: Oxidation by molecular oxygen converts the intermediate to the final tetrahydroquinazoline product.

This mechanism ensures regioselectivity and high yields under environmentally friendly conditions.

Experimental Data and Yields

The following table summarizes the yields of various derivatives synthesized by reacting different α-aminoamidines with substituted diarylidencyclohexanones:

| Compound | Protecting Group (PG) | R (Pyrazole substituent) | R1 (Aryl substituent on cyclohexanone) | Yield (%) |

|---|---|---|---|---|

| 3a | Ms | Me | H | 70 |

| 3b | Ms | Me | OCH3 | 65 |

| 3c | Ms | Me | Cl | 50 |

| 3d | Ms | Me | NO2 | 80 |

| 3e | Boc | Et | H | 57 |

| 3f | Boc | Et | OCH3 | 47 |

| 3g | Boc | Et | Cl | 54 |

| 4e | None (deprotected) | Et | H | 88 |

| 4f | None (deprotected) | Et | OCH3 | 92 |

| 4g | None (deprotected) | Et | Cl | 95 |

Note: Compounds 4e-g are obtained by cleavage of the Boc protecting group from compounds 3e-g using methanol and concentrated HCl at 40 °C for 24 hours, yielding free amino derivatives suitable for further functionalization.

Specific Preparation of this compound

While the general synthetic strategy applies broadly, the specific preparation of the title compound involves:

- Using 5-amino-3-methyl-1H-pyrazole as the nucleophilic amine source.

- Reacting it with a suitable tetrahydroquinazolinone precursor or diarylidencyclohexanone derivative.

- Employing the above-discussed cyclocondensation under pyridine heating conditions.

- Purification to achieve a product purity of approximately 95%, as indicated by commercial sources.

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: 1H NMR spectra show characteristic NH proton signals around 6.9–7.5 ppm, aromatic protons, and aliphatic protons consistent with the tetrahydroquinazoline and pyrazole rings.

- Mass Spectrometry: Confirms molecular weight consistent with C12H15N5O (molecular weight 245.29 g/mol).

- Purity: Typically >95% by chromatographic methods.

- Molecular Formula and Structure: Confirmed by SMILES notation and IUPAC naming.

Summary Table of Preparation Method Features

| Feature | Description |

|---|---|

| Starting Materials | α-Aminoamidines (pyrazole derivatives), diarylidencyclohexanones |

| Reaction Type | Cyclocondensation via Michael addition and ring closure |

| Solvent | Pyridine or DMF |

| Temperature | ~100 °C |

| Reaction Time | 24 hours |

| Yield Range | 47–80% (protected derivatives), up to 95% (deprotected) |

| Protecting Groups | Ms, Boc (removable by acid treatment) |

| Mechanism | Michael addition → cyclization → dehydration → oxidation |

| Purity | ≥95% |

| Product Characterization | NMR, MS, elemental analysis |

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Condensation Reactions : The compound can be synthesized through the condensation of appropriate pyrazole derivatives with quinazolinone precursors under acidic or basic conditions.

- Cyclization Techniques : Cyclization reactions involving amine and carbonyl functionalities are employed to construct the tetrahydroquinazoline framework.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compound.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:

Antimicrobial Activity

Studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance:

- In vitro studies indicate effectiveness against various bacterial strains including Gram-positive and Gram-negative bacteria. The presence of specific substituents enhances its activity against resistant strains like Pseudomonas aeruginosa .

Anticancer Potential

Research indicates that this compound may exhibit cytotoxic effects against cancer cell lines:

- Mechanistic studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models:

- In vivo studies demonstrate its ability to lower inflammatory markers in animal models of arthritis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrazole and quinazoline rings can significantly alter its pharmacological properties.

| Substituent | Biological Activity |

|---|---|

| Electron-withdrawing groups | Enhanced antimicrobial activity |

| Alkyl substitutions | Increased cytotoxicity against cancer cells |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Antimicrobial Study : A study evaluated a series of derivatives against Staphylococcus aureus and E. coli, revealing that certain modifications led to increased zones of inhibition compared to standard antibiotics .

- Cancer Research : In a recent investigation, derivatives were tested on breast cancer cell lines, showing dose-dependent cytotoxicity and suggesting a pathway involving apoptosis induction .

- Inflammation Model : A model using carrageenan-induced paw edema demonstrated significant reduction in swelling when treated with the compound, indicating its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely, but often include interactions with cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Research Implications

The target compound’s combination of hydrogen-bonding (amino group) and lipophilic (methyl group) features makes it a candidate for drug discovery, particularly in kinase or GPCR-targeted therapies. Its structural distinctiveness from analogs like CAS 1171027-33-0 (thienyl substituent) highlights the role of substituent diversity in modulating bioactivity .

Biological Activity

2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C12H15N5O

- Molecular Weight: 245.29 g/mol

- CAS Number: 1170087-35-0

The compound features a pyrazole ring fused with a tetrahydroquinazoline moiety, which is crucial for its biological activity.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit notable antitumor properties. For instance, compounds similar to this compound have been shown to inhibit tubulin polymerization, thereby disrupting cancer cell division and proliferation .

Case Study:

A study synthesized several pyrazole derivatives and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that certain substitutions on the pyrazole ring significantly enhanced antitumor activity, with some compounds exhibiting IC50 values in the low micromolar range .

Antiviral Activity

The compound has also been investigated for its antiviral properties. A structural analysis revealed that modifications at specific positions of the pyrazole ring could improve activity against HIV strains. Compounds with phenyl groups at the C5' position showed potent anti-HIV activity with EC50 values as low as 0.0038 μmol/L .

Table 1: Antiviral Activity of Pyrazole Derivatives

| Compound ID | EC50 (μmol/L) | Selectivity Index |

|---|---|---|

| I-11 | 0.0038 | 25,468 |

| I-19 | 0.0334 | Similar to NVP |

The biological activity of this compound is believed to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cellular processes such as DNA replication and repair.

- Disruption of Protein Interactions: Its structure allows it to interfere with protein-protein interactions critical for tumor growth and viral replication.

- Induction of Apoptosis: Studies suggest that certain derivatives can trigger programmed cell death in cancer cells by activating apoptotic pathways .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that while the compound exhibits potent biological activities, it also necessitates careful evaluation for potential side effects. The safety profile is still under investigation; however, initial results suggest moderate toxicity at higher concentrations .

Q & A

Basic: How can researchers optimize the synthetic route for 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one?

Methodological Answer:

Optimization involves iterative adjustments to reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) to improve yield and purity. For example:

- Stepwise synthesis : Start with coupling 5-amino-3-methylpyrazole to a tetrahydroquinazolinone scaffold using a Buchwald-Hartwig amination or nucleophilic substitution, as seen in analogous pyrazole-quinazoline hybrids .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol, to isolate intermediates and final products .

- Yield tracking : Use thin-layer chromatography (TLC) with iodine visualization to monitor reaction progress, as described for pyrazole derivatives .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

- Structural elucidation : Combine /-NMR (in DMSO-d6 or CDCl3) to confirm substituent positions and heterocyclic connectivity. IR spectroscopy can identify NH/OH stretches (e.g., 3300–3500 cm) .

- Purity assessment : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm, calibrated against reference standards .

- Mass spectrometry : High-resolution ESI-MS in positive ion mode provides accurate molecular weight confirmation .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions (e.g., varying IC values in enzyme inhibition assays) require:

- Orthogonal validation : Replicate assays under standardized conditions (pH, temperature, substrate concentration) and cross-validate with alternative methods (e.g., SPR for binding affinity vs. fluorogenic assays) .

- Structural analogs : Synthesize derivatives (e.g., substituent variations at the pyrazole or quinazolinone moieties) to isolate structure-activity relationships (SAR) .

- Data normalization : Use positive controls (e.g., acarbose for α-glucosidase inhibition) and statistical tools (ANOVA) to account for inter-lab variability .

Advanced: What experimental designs are suitable for studying the environmental fate of this compound?

Methodological Answer:

Adopt a tiered approach:

- Laboratory studies : Measure hydrolysis rates (pH 4–9 buffers), photodegradation under UV light, and soil sorption coefficients (K) using OECD guidelines .

- Ecotoxicology : Use Daphnia magna or Danio rerio models to assess acute/chronic toxicity, with LC calculations and biomarker analysis (e.g., oxidative stress enzymes) .

- Field simulations : Model environmental distribution (EPI Suite) based on logP and persistence data, validated with LC-MS/MS quantification in water/soil samples .

Advanced: How can computational modeling enhance mechanistic understanding of this compound’s interactions?

Methodological Answer:

- Docking studies : Use AutoDock Vina or Schrödinger to predict binding modes to targets (e.g., kinases or GPCRs), guided by crystallographic data of homologous proteins .

- MD simulations : Run 100-ns trajectories (AMBER or GROMACS) to analyze stability of ligand-receptor complexes, with RMSD and binding free energy (MM-PBSA) calculations .

- QSAR models : Develop predictive models using descriptors (e.g., topological polar surface area, H-bond donors) from datasets of pyrazole derivatives .

Advanced: What strategies address discrepancies in synthetic yields across different research groups?

Methodological Answer:

- Reaction parameter optimization : Systematically vary catalysts (e.g., Pd(OAc) vs. CuI for coupling reactions) and solvents (DMF vs. THF) to identify critical variables .

- Scale-up protocols : Implement flow chemistry for reproducible large-scale synthesis, minimizing exothermic side reactions .

- Collaborative validation : Share intermediates for cross-lab NMR/XRD analysis to confirm structural consistency and identify impurities .

Basic: What stability tests are essential for long-term storage of this compound?

Methodological Answer:

- Forced degradation : Expose samples to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks, followed by HPLC purity checks .

- Storage conditions : Store in amber vials at –20°C under inert atmosphere (argon) to prevent oxidation or hydrolysis .

Advanced: How to integrate this compound into a broader theoretical framework for drug discovery?

Methodological Answer:

- Target identification : Link its scaffold to known pharmacophores (e.g., kinase inhibitors like imatinib) via cheminformatics tools (ChemAxon) .

- Pathway analysis : Use KEGG or Reactome to map its potential effects on signaling cascades (e.g., PI3K/Akt/mTOR) based on structural analogs .

- Hypothesis-driven design : Propose derivatives targeting allosteric sites or protein-protein interfaces, validated by SPR or cryo-EM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.